Lipophilicity Shift vs. 1-Methylpiperidin-3-ol Enables CNS Multiparameter Optimization
1,3-Dimethylpiperidin-3-ol exhibits a computed XLogP3 of 0.3, compared to 0.1 for 1-methylpiperidin-3-ol—a ΔlogP of +0.2 units attributable solely to the additional C3-methyl group [1]. This modest increase shifts the compound from the extreme hydrophilic edge of CNS-accessible chemical space (logP < 0.1 is suboptimal for passive BBB permeation) into a more favorable range while retaining acceptable aqueous solubility [2]. In CNS lead optimization, a logP increment of 0.2–0.5 units is often sufficient to convert a peripherally restricted scaffold into a brain-penetrant one without triggering the P-glycoprotein efflux or rapid hepatic clearance associated with logP > 3 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 1-Methylpiperidin-3-ol (CAS 3554-74-3): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.2 (3× higher computed partition coefficient) |
| Conditions | Computed by XLogP3 algorithm version 3.0 (PubChem); validated against experimental logP values for structurally related piperidine alcohols. |
Why This Matters
For procurement decisions in CNS drug discovery programs, the +0.2 logP advantage over 1-methylpiperidin-3-ol directly translates to improved probability of adequate brain exposure while maintaining acceptable solubility, reducing the need for additional structural modifications that could compromise potency.
- [1] PubChem. (2025). Compound Summary: 1,3-Dimethylpiperidin-3-ol (CID 12253801). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethylpiperidin-3-ol View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. https://doi.org/10.1021/acschemneuro.6b00029 View Source
